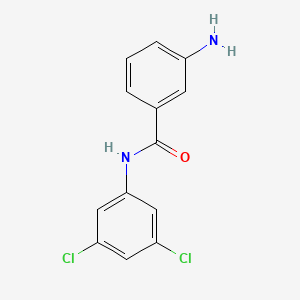

3-氨基-N-(3,5-二氯苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-N-(3,5-dichlorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .

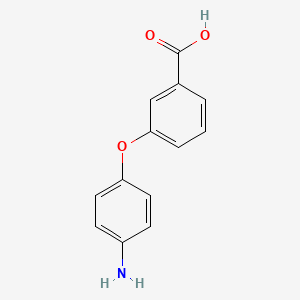

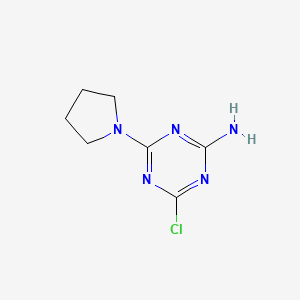

Molecular Structure Analysis

The molecular structure of 3-Amino-N-(3,5-dichlorophenyl)benzamide consists of a benzamide core with a 3,5-dichlorophenyl group attached to the nitrogen atom .Chemical Reactions Analysis

A series of 3,5-dichlorobenzamide compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The reactions were carried out in N,N′-dimethylformamide solution at 60 °C, affording a series of dichlorobenzamide derivatives in good yields .Physical And Chemical Properties Analysis

The molecular formula of 3-Amino-N-(3,5-dichlorophenyl)benzamide is C13H10Cl2N2O, and it has a molecular weight of 281.14 . More specific physical and chemical properties were not found in the search results.科学研究应用

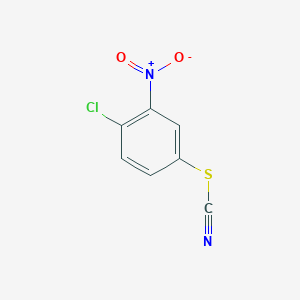

Synthesis of Dichlorobenzamide Derivatives

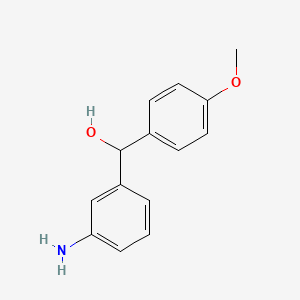

3-Amino-N-(3,5-dichlorophenyl)benzamide can be used in the synthesis of a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Crystal Structure Analysis

The compound plays a crucial role in the field of crystallography. The structures of certain compounds were established by X-ray crystallography .

Antioxidant Activity

Some benzamide compounds, which can be synthesized from 3-Amino-N-(3,5-dichlorophenyl)benzamide, have shown effective total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The benzamide compounds synthesized from 3-Amino-N-(3,5-dichlorophenyl)benzamide have been tested for their in vitro growth inhibitory activity against different bacteria .

Cytotoxic Activity

Investigations of the cytotoxic activity against MDA-MB-231, A549, and MIA PaCa-2 indicated that certain compounds have significant IC 50 values .

Drug Discovery

Amide compounds, including those derived from 3-Amino-N-(3,5-dichlorophenyl)benzamide, have been used in drug discovery .

作用机制

While the specific mechanism of action for 3-Amino-N-(3,5-dichlorophenyl)benzamide is not mentioned in the search results, it’s worth noting that 3-Aminobenzamide, a similar compound, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

安全和危害

While specific safety and hazard information for 3-Amino-N-(3,5-dichlorophenyl)benzamide was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

属性

IUPAC Name |

3-amino-N-(3,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-2-1-3-11(16)4-8/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCOHEVMVROZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)